molecular formula C21H19ClN4O2S B2773487 2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile CAS No. 844448-76-6

2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile

Cat. No.: B2773487
CAS No.: 844448-76-6
M. Wt: 426.92
InChI Key: VXQQIPHLCWDMSP-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile is a complex organic compound that features a quinoxaline core, a piperidine ring, and a chlorophenyl sulfonyl group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In the field of biology and medicine, 2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can explore its potential as a lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to the final products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Piperidine Ring: The quinoxaline intermediate can be reacted with a piperidine derivative under suitable conditions.

    Attachment of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the quinoxaline-piperidine intermediate with a chlorophenyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Chlorophenyl)sulfonyl)-2-(quinoxalin-2-yl)acetonitrile: Lacks the piperidine ring.

    2-((3-Chlorophenyl)sulfonyl)-2-(3-(morpholin-4-yl)quinoxalin-2-yl)acetonitrile: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in 2-((3-Chlorophenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile may confer unique properties, such as increased lipophilicity or enhanced biological activity, compared to similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-15-7-6-8-16(13-15)29(27,28)19(14-23)20-21(26-11-4-1-5-12-26)25-18-10-3-2-9-17(18)24-20/h2-3,6-10,13,19H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQQIPHLCWDMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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